molecular formula C17H17FN2O B11341770 2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole CAS No. 1018126-14-1

2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole

Cat. No.: B11341770
CAS No.: 1018126-14-1
M. Wt: 284.33 g/mol
InChI Key: VMQZWLRKEUHFMA-UHFFFAOYSA-N
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Description

2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 3,4-dimethylphenoxyethyl group and a fluorine atom, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 3,4-dimethylphenoxyethyl group: This step involves the alkylation of the benzimidazole core with 3,4-dimethylphenoxyethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazoles.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole can be compared with other similar compounds, such as:

Properties

CAS No.

1018126-14-1

Molecular Formula

C17H17FN2O

Molecular Weight

284.33 g/mol

IUPAC Name

2-[1-(3,4-dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C17H17FN2O/c1-10-4-6-14(8-11(10)2)21-12(3)17-19-15-7-5-13(18)9-16(15)20-17/h4-9,12H,1-3H3,(H,19,20)

InChI Key

VMQZWLRKEUHFMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)F)C

Origin of Product

United States

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